![molecular formula C21H25FN6O4 B2484169 methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 838899-16-4](/img/structure/B2484169.png)
methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves multi-step chemical reactions, often starting from basic building blocks like piperazines or fluorophenyl derivatives. For instance, a one-pot Biginelli synthesis was used to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating the complexity and efficiency of modern synthetic methods (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the behavior and reactivity of complex molecules. The crystal structure and Hirshfeld surface analysis, for example, provide insight into the molecular arrangement and intermolecular interactions, which are essential for predicting the compound's physical and chemical properties. Such analyses reveal the conformational stability and potential binding sites for further reactions (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
Chemical reactions involving methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can vary widely, depending on the functional groups present and the reaction conditions. The compound's reactivity with different reagents and under various conditions can lead to a multitude of products, each with unique properties and potential applications. Studies have shown the synthesis of related compounds and their reactivity, highlighting the versatile nature of these molecules (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Aplicaciones Científicas De Investigación
Polyamide Synthesis Involving Theophylline and Piperazine
The compound was utilized in the synthesis of polyamides, with theophylline and piperazine as key components. These polyamides are soluble in DMSO and formic acid, and some are water-soluble (Hattori & Kinoshita, 1979).
Synthesis of Xanthene Derivatives for Vasodilator Activity
Xanthene derivatives, incorporating elements of the compound's structure, have been synthesized for their potential vasodilator activity, particularly targeting anti-asthmatic applications (Bhatia, Waghmare, Choudhari & Kumbhar, 2016).
Development of Antiasthmatic Agents
The compound's structure has been explored in the context of developing phosphodiesterase 3 inhibitors for anti-asthmatic agents, due to the known vasodilatory activity of xanthene derivatives (Bhatia et al., 2016).
Flunarizine Synthesis
Elements of the compound's structure have been utilized in the synthesis of Flunarizine, a drug used for migraines, dizziness, and epilepsy. The synthesis process involves a metal-catalyzed amination (Shakhmaev, Sunagatullina & Zorin, 2016).
Anticonvulsant Activity of Piperazine Derivatives
Derivatives of the compound have been evaluated for anticonvulsant activity, with some showing significant efficacy in animal models. This suggests potential applications in epilepsy treatment (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki & Kamiński, 2015).
Synthesis of Dihydropyrimidinone Derivatives
The compound's framework has been used in the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, indicating potential applications in medicinal chemistry (Bhat, Al-Omar, Ghabbour & Naglah, 2018).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide model compounds, related to the compound , have been synthesized and show characteristic luminescent properties useful in various scientific applications (Gan, Chen, Chang & Tian, 2003).
Propiedades
IUPAC Name |
methyl 2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-8-10-27(11-9-26)15-7-5-4-6-14(15)22/h4-7H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGOEPSDJDAGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


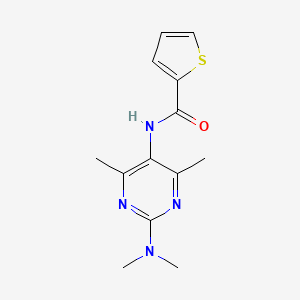
![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)
![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)
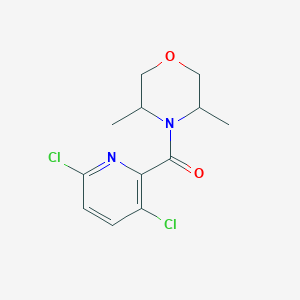
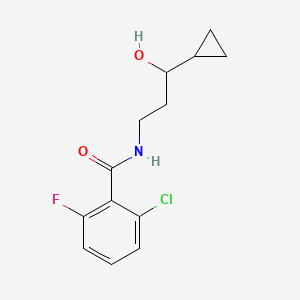

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)
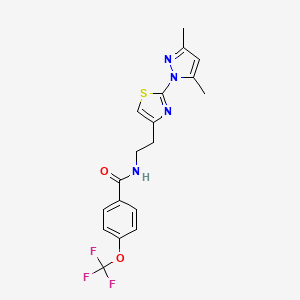
![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B2484103.png)
![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)
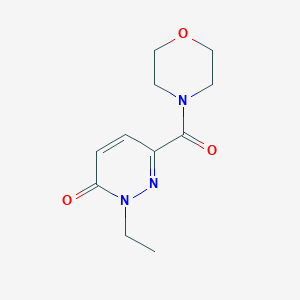

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)